6-methylhept-5-enoic acid
Overview
Description
6-Methylhept-5-enoic acid is an organic compound with the molecular formula C8H14O2 It is a carboxylic acid with a methyl group and a double bond in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Methylhept-5-enoic acid can be synthesized through several methods. One common approach involves the oxidation of 6-methylhept-5-en-2-one using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
In industrial settings, this compound can be produced through large-scale oxidation processes. These processes often utilize continuous flow reactors to ensure consistent product quality and high efficiency. The choice of oxidizing agent and reaction conditions is optimized to minimize by-products and maximize yield .
Chemical Reactions Analysis
Types of Reactions
6-Methylhept-5-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form dicarboxylic acids.
Reduction: Reduction of the double bond can yield saturated carboxylic acids.
Substitution: The carboxyl group can participate in nucleophilic substitution reactions to form esters and amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents under acidic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Alcohols or amines in the presence of acid catalysts.
Major Products Formed
Oxidation: Dicarboxylic acids.
Reduction: Saturated carboxylic acids.
Substitution: Esters and amides.
Scientific Research Applications
6-Methylhept-5-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-methylhept-5-enoic acid involves its interaction with specific molecular targets. The carboxyl group can form hydrogen bonds with enzymes and other proteins, affecting their activity. The double bond and methyl group can also influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
6-Methylhept-5-en-2-one: A related compound with a ketone group instead of a carboxyl group.
Helvolinic acid: A compound with a similar structure but additional functional groups.
Uniqueness
6-Methylhept-5-enoic acid is unique due to its specific combination of a carboxyl group, a double bond, and a methyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications .
Properties
IUPAC Name |
6-methylhept-5-enoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-7(2)5-3-4-6-8(9)10/h5H,3-4,6H2,1-2H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVOOEFFLMGPDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCCC(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20415233 | |
Record name | 5-Heptenoic acid, 6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20415233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24286-45-1 | |
Record name | 5-Heptenoic acid, 6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20415233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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